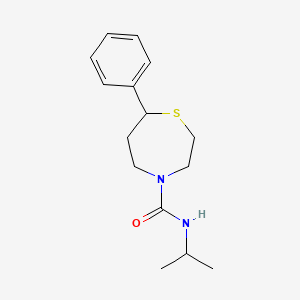
N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide and N-Isopropyl-7,7-dimethyl-1,4-thiazepane-4-carbothioamide , are known. These compounds often contain a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms .
Synthesis Analysis
While specific synthesis methods for “N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide” are not available, similar compounds are often synthesized from amines and carboxylic acids or their derivatives .Molecular Structure Analysis
The molecular structure of similar compounds often includes a thiazepane ring attached to various functional groups . The exact structure would depend on the specific substituents present in the molecule.Chemical Reactions Analysis
The chemical reactions of these compounds would depend on the functional groups present. For example, N-Isopropyl-N’-phenyl-1,4-phenylenediamine, a compound with similar functional groups, can react with ozone due to its low ionization energy .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, 7-(2-Fluorophenyl)-N-isopropyl-1,4-thiazepane-4-carboxamide has a molecular weight of 296.403 Da .Aplicaciones Científicas De Investigación
Organogelation
A study by Loiseau et al. (2002) discusses a fluorinated bis-benzamide that exhibits organogelation properties, capable of forming a thixotropic gel in isopropanol. This gel results from the formation of a network of highly rigid fibers, demonstrating the potential of certain benzamide derivatives in creating stable gels at low concentrations, which could be relevant to N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide derivatives in similar applications (Loiseau et al., 2002).
Lipid Receptor Upregulation
Ito et al. (2002) developed a practical synthesis method for a compound that acts as an upregulator of the LDL receptor. This compound is structurally related to N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide, indicating potential applications of similar compounds in modulating lipid receptors (Ito et al., 2002).
Catalysis in Organic Synthesis
Chen et al. (2011) described a cobalt-catalyzed coupling reaction involving aromatic carboxamides and Grignard reagents, highlighting the role of N-phenyl- or N-isopropylcarboxamide in selectively obtaining monoalkylated products. This suggests potential catalytic applications of N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide in facilitating specific organic synthesis reactions (Chen et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-phenyl-N-propan-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12(2)16-15(18)17-9-8-14(19-11-10-17)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKXGZYYQRICDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)
![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)
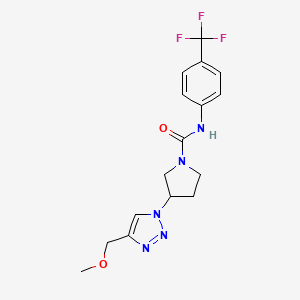
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)
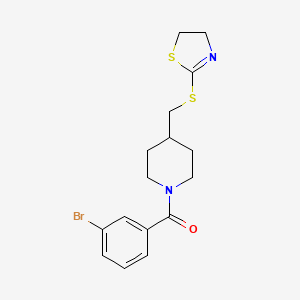
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
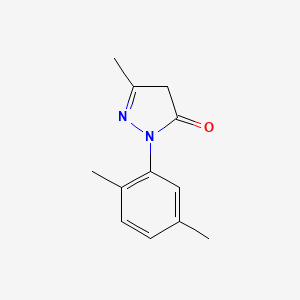
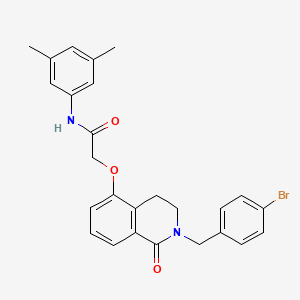
![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)
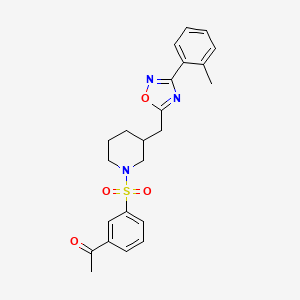
![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)
![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)